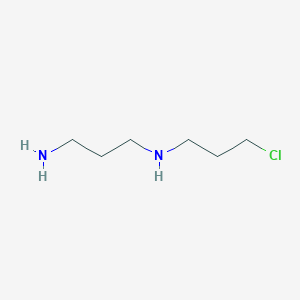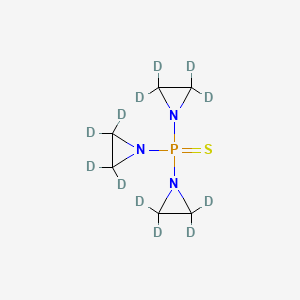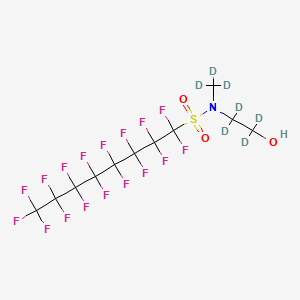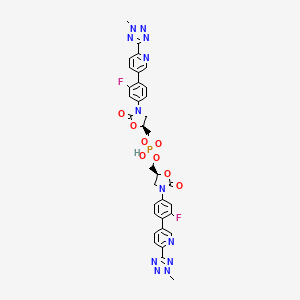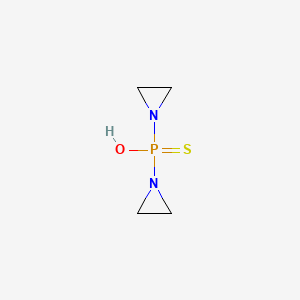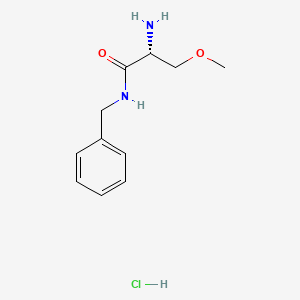
(2R)-2-amino-N-benzyl-3-methoxypropanamide;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-amino-N-benzyl-3-methoxypropanamide;hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its specific stereochemistry, which plays a crucial role in its biological activity and chemical behavior.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-amino-N-benzyl-3-methoxypropanamide;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and 3-methoxypropanoic acid.
Formation of Amide Bond: The amide bond is formed through a condensation reaction between benzylamine and 3-methoxypropanoic acid, often facilitated by coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as crystallization or chromatography, to isolate the (2R)-enantiomer.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the amide bond, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can facilitate substitution reactions.
Major Products:
Oxidation: Products include benzaldehyde or benzoic acid derivatives.
Reduction: Products include primary or secondary amines.
Substitution: Products vary depending on the substituent introduced, such as halogenated benzyl derivatives.
科学研究应用
(2R)-2-amino-N-benzyl-3-methoxypropanamide;hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a chiral building block for the synthesis of complex molecules.
Biology: The compound is used in studies involving enzyme interactions and protein binding due to its specific stereochemistry.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound is utilized in the production of pharmaceuticals and fine chemicals, where its chiral properties are essential.
作用机制
The mechanism of action of (2R)-2-amino-N-benzyl-3-methoxypropanamide;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, influencing their activity.
Pathways Involved: It can modulate signaling pathways, such as those involving neurotransmitters or metabolic enzymes, leading to various biological effects.
相似化合物的比较
(2S)-2-amino-N-benzyl-3-methoxypropanamide: The enantiomer of the compound, which may exhibit different biological activities.
N-benzyl-3-methoxypropanamide: A non-chiral analog with potentially different chemical and biological properties.
Uniqueness:
Chirality: The (2R)-enantiomer’s specific stereochemistry imparts unique biological activity and selectivity.
Chemical Behavior: The presence of the methoxy group and benzylamine moiety contributes to its distinct reactivity and interaction with molecular targets.
This detailed article provides a comprehensive overview of (2R)-2-amino-N-benzyl-3-methoxypropanamide;hydrochloride, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C11H17ClN2O2 |
|---|---|
分子量 |
244.72 g/mol |
IUPAC 名称 |
(2R)-2-amino-N-benzyl-3-methoxypropanamide;hydrochloride |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-15-8-10(12)11(14)13-7-9-5-3-2-4-6-9;/h2-6,10H,7-8,12H2,1H3,(H,13,14);1H/t10-;/m1./s1 |
InChI 键 |
YJFAWAJKJGGYOS-HNCPQSOCSA-N |
手性 SMILES |
COC[C@H](C(=O)NCC1=CC=CC=C1)N.Cl |
规范 SMILES |
COCC(C(=O)NCC1=CC=CC=C1)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


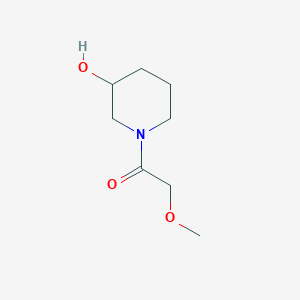
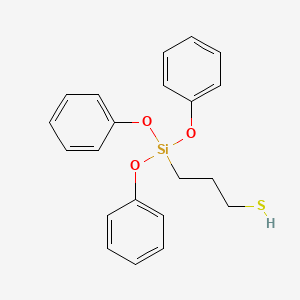
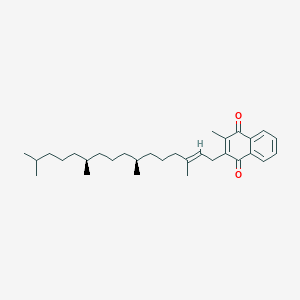

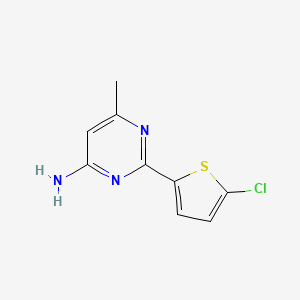
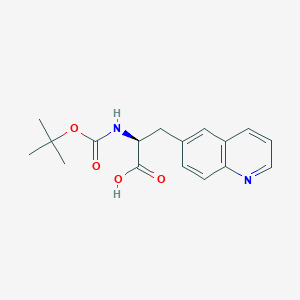
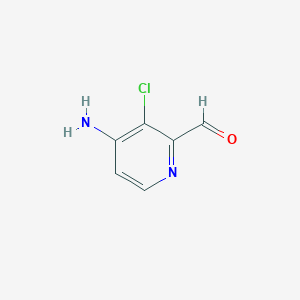
![4-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-[3-[4-(4-sulfobutyl)piperazin-1-ium-1-ylidene]-6-[4-(4-sulfobutyl)piperazin-1-yl]xanthen-9-yl]benzoate](/img/structure/B13440754.png)
